6-Amino-3-propyl-4-(2,4,6-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-propyl-4-(2,4,6-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, propyl, and trimethoxyphenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-propyl-4-(2,4,6-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-propyl-4-(2,4,6-trimethoxyphenyl)-1H-pyrazole-5-carbonitrile with an appropriate amino compound under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-propyl-4-(2,4,6-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
6-Amino-3-propyl-4-(2,4,6-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-amino-3-propyl-4-(2,4,6-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-tert-butyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-amino-3-propyl-4-(2,4,6-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H22N4O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-amino-3-propyl-4-(2,4,6-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H22N4O4/c1-5-6-12-16-15(11(9-20)18(21)27-19(16)23-22-12)17-13(25-3)7-10(24-2)8-14(17)26-4/h7-8,15H,5-6,21H2,1-4H3,(H,22,23) |
InChI Key |
XNZVZACVZNCWEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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